molecular formula C8H9F2N B1625227 Benzenemethanamine, 2,4-difluoro-5-methyl- CAS No. 329314-63-8

Benzenemethanamine, 2,4-difluoro-5-methyl-

Cat. No. B1625227
M. Wt: 157.16 g/mol
InChI Key: XVKZEHJSKRYMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, 2,4-difluoro-5-methyl- (BDFM) is an organic compound with a molecular formula of C7H9F2N. It is a colorless solid with a melting point of 79-82 °C. BDFM is a derivative of benzenemethanamine, and is used in a variety of scientific and industrial applications.

Scientific Research Applications

Luminescent Materials

Research has shown that benzene-based compounds can be designed to emit high fluorescence and photostability. A novel architecture for green fluorophores based on benzene derivatives, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, has been established. These compounds demonstrate solid-state emissive properties, water solubility, and solvent- and pH-independent fluorescence, which are crucial for imaging applications and the development of luminescent materials (Beppu et al., 2015).

Catalysis and Reaction Mechanisms

The methylation of benzene by methanol has been studied using zeolite catalysts, revealing insights into the influence of catalyst topology on reaction rates. Such studies are critical for understanding and improving petrochemical processes (Mynsbrugge et al., 2012).

Metal-Organic Frameworks (MOFs)

Benzene derivatives are utilized in constructing highly porous MOFs, which exhibit significant potential for sorption and guest-dependent luminescent properties. These frameworks are important for environmental and sensing applications, demonstrating the versatility of benzene-based compounds in materials science (Hou et al., 2008).

Corrosion Inhibition

Amino acid compounds derived from benzene have shown effectiveness as corrosion inhibitors for steel in acidic solutions. This application is vital for protecting industrial machinery and infrastructure from corrosion, highlighting the chemical utility of benzene derivatives in practical applications (Yadav et al., 2015).

Luminescence Sensing and Pesticide Removal

Thiophene-based MOFs constructed with benzene derivatives have been developed for efficient luminescent sensing of environmental contaminants and for pesticide removal. These findings underscore the application of benzene derivatives in environmental monitoring and remediation (Zhao et al., 2017).

Safety And Hazards

For safety and hazards related to Benzenemethanamine, 2,4-difluoro-5-methyl-, it’s recommended to refer to its Material Safety Data Sheet (MSDS). The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

properties

IUPAC Name

(2,4-difluoro-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKZEHJSKRYMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443323
Record name BENZENEMETHANAMINE, 2,4-DIFLUORO-5-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 2,4-difluoro-5-methyl-

CAS RN

329314-63-8
Record name BENZENEMETHANAMINE, 2,4-DIFLUORO-5-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenemethanamine, 2,4-difluoro-5-methyl-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, 2,4-difluoro-5-methyl-
Reactant of Route 3
Reactant of Route 3
Benzenemethanamine, 2,4-difluoro-5-methyl-
Reactant of Route 4
Reactant of Route 4
Benzenemethanamine, 2,4-difluoro-5-methyl-
Reactant of Route 5
Reactant of Route 5
Benzenemethanamine, 2,4-difluoro-5-methyl-
Reactant of Route 6
Benzenemethanamine, 2,4-difluoro-5-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.